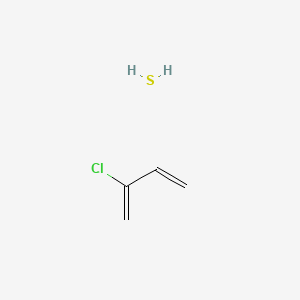

2-Chlorobuta-1,3-diene;sulfane

CAS No.: 37450-42-3

Cat. No.: VC19663397

Molecular Formula: C4H7ClS

Molecular Weight: 122.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37450-42-3 |

|---|---|

| Molecular Formula | C4H7ClS |

| Molecular Weight | 122.62 g/mol |

| IUPAC Name | 2-chlorobuta-1,3-diene;sulfane |

| Standard InChI | InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2 |

| Standard InChI Key | MZAZUMCKNPKXSC-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=C)Cl.S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 2-chlorobuta-1,3-diene;sulfane comprises a four-carbon chain with conjugated double bonds at positions 1–3, a chlorine substituent at carbon 2, and a sulfane (-SH) group. This configuration confers high reactivity, particularly in polymerization and nucleophilic substitution reactions. The conjugated diene system allows for resonance stabilization, while the electron-withdrawing chlorine enhances electrophilic character .

Physical Properties

Critical physicochemical parameters are summarized below:

The compound’s volatility and low flash point underscore its flammability, necessitating inert atmospheres during storage .

Synthesis and Industrial Production

Dehydrochlorination of 3,4-Dichlorobut-1-ene

The primary synthesis route involves dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol. This method achieves yields exceeding 85% under optimized conditions (130–145°C, catalytic CuCl) :

Side products, including 1,2- and 3,4-isomers, are minimized via fractional distillation .

Alternative Routes

Historical methods employed acetylene dimerization followed by hydrochlorination, though these have been phased out due to inefficiency and safety concerns . Modern approaches emphasize atom economy and reduced byproduct formation, aligning with green chemistry principles .

Applications in Polymer Science and Organic Chemistry

Neoprene Production

2-Chlorobuta-1,3-diene;sulfane serves as a precursor to polychloroprene (neoprene), a synthetic rubber valued for its ozone resistance and thermal stability. Emulsion polymerization, initiated by redox systems (e.g., persulfate-sulfite), produces high-molecular-weight polymers (>500,000 Da) with controlled branching :

Specialty Chemical Synthesis

The compound participates in Diels-Alder reactions, forming six-membered adducts with electron-deficient dienophiles. Its sulfane group also enables thiol-ene click chemistry, facilitating the synthesis of functionalized polymers and small molecules .

Comparative Analysis with Structural Analogues

The compound’s reactivity and applications are contextualized against related halogenated dienes:

| Compound | Formula | Key Differences | Applications |

|---|---|---|---|

| 1,3-Butadiene | C₄H₆ | Lacks halogen/sulfur; lower reactivity | General-purpose rubbers |

| Chloroprene | C₄H₅Cl | No sulfane group; higher volatility | Neoprene production |

| 2-Methylbutadiene | C₅H₈ | Methyl group enhances steric hindrance | Resin modifiers |

| Thiophenol | C₆H₅SH | Aromatic ring; no diene system | Antioxidants, vulcanization |

The sulfane moiety in 2-chlorobuta-1,3-diene;sulfane uniquely enables sulfur crosslinking, enhancing polymer durability .

Emerging Research Directions

Catalytic Applications

Recent studies explore its use in transition-metal catalysis, particularly in C–S bond-forming reactions. Palladium complexes incorporating chloroprene sulfane ligands show promise in Suzuki-Miyaura couplings .

Environmental Impact Mitigation

Advanced oxidation processes (AOPs) utilizing TiO₂ photocatalysts demonstrate 90% degradation efficiency within 2 hours, addressing environmental persistence concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume